molecular formula C20H16ClF3N2O2S B2593153 2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1324171-98-3

2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2593153
CAS No.: 1324171-98-3
M. Wt: 440.87
InChI Key: NCOBXTFTKMBFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic rings, halogens, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable piperidine precursor and a halogenated aromatic compound.

    Coupling with Benzo[d]thiazole: The intermediate is then coupled with 4,6-difluorobenzo[d]thiazole through an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Final Coupling: The final step involves coupling the resulting intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of halogens.

    Oxidation and Reduction: The aromatic rings and heterocyclic structures can participate in redox reactions under appropriate conditions.

    Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the aromatic rings or heterocycles.

    Hydrolysis Products: Breakdown products of the ether linkage, leading to separate aromatic and piperidine fragments.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmaceutical Development: Investigated for its potential as a therapeutic agent targeting specific receptors or enzymes.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

    Material Science:

    Agrochemicals: Explored for use in the synthesis of novel agrochemical agents.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone
  • 2-(2-Chloro-6-fluorophenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperidin-1-yl)ethanone

Comparison:

  • Structural Differences: The presence of additional fluorine atoms in the target compound enhances its reactivity and potential binding affinity.
  • Unique Properties: The specific arrangement of halogens and heterocycles in the target compound may confer unique pharmacological properties, making it a more potent or selective agent compared to its analogs.

This detailed article provides a comprehensive overview of 2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2S/c21-14-2-1-3-15(23)13(14)10-18(27)26-6-4-12(5-7-26)28-20-25-19-16(24)8-11(22)9-17(19)29-20/h1-3,8-9,12H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBXTFTKMBFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.